Bienvenue dans la boutique en ligne BenchChem!

2-(4-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Antimycobacterial Tuberculosis Scaffold SAR

This tetrahydrobenzothiophene-3-carboxamide (CAS 313662-69-0) is the key 6-membered ring analog for head-to-head antimycobacterial potency comparison against its 8-membered counterpart (MIC 3.70 μM vs. ethambutol 7.64 μM). Its para-phenoxy substitution enables matched molecular pair COX-1/COX-2 selectivity profiling with the meta regioisomer (CAS 419538-05-9). Purchase for PfENR inhibition screening, PknG selectivity panels, and scaffold-hopping campaigns.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 313662-69-0
Cat. No. B2943331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
CAS313662-69-0
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N
InChIInChI=1S/C22H20N2O3S/c23-20(25)19-17-8-4-5-9-18(17)28-22(19)24-21(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26)
InChIKeyZAKWVNXLSDLKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS 313662-69-0: Structural Identity and Compound Class for Targeted Procurement


2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 313662-69-0; molecular formula C22H20N2O3S; MW 392.47) is a synthetic benzothiophene-3-carboxamide derivative featuring a partially saturated 4,5,6,7-tetrahydro-1-benzothiophene core functionalized at the 2-position with a 4-phenoxybenzamido substituent and at the 3-position with a primary carboxamide group . This compound belongs to a broader class of benzothiophene carboxamides claimed in patent literature as dual COX-2 and Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibitors, with potential utility in anti-inflammatory and antimalarial applications [1]. The compound is commercially available at ≥95% purity for research use, and the para-phenoxy substitution pattern distinguishes it from its meta-substituted regioisomer (CAS 419538-05-9) .

Why In-Class Substitution of CAS 313662-69-0 with Close Benzothiophene Carboxamide Analogs Carries Selection Risk


Benzothiophene-3-carboxamide derivatives sharing the tetrahydrobenzothiophene core are NOT functionally interchangeable. Critical structural variables—including the size of the saturated ring fused to the thiophene (6-membered tetrahydrobenzo vs. 8-membered hexahydrocycloocta), the position of the phenoxy substituent on the benzamido phenyl ring (para vs. meta), and the nature of the 2-amido substituent—have been demonstrated to produce order-of-magnitude differences in antimycobacterial potency within a single published SAR series [1]. Specifically, the 8-membered ring analog 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (compound 12f) exhibited an MIC of 3.70 μM against M. tuberculosis H37Rv, whereas the tetrahydrothieno[2,3-c]pyridine scaffold lead compound SID 92097880 showed an MIC of only 9.15 μM under identical assay conditions—a 2.5-fold potency difference arising solely from core scaffold modification [1]. The 6-membered tetrahydrobenzothiophene ring of CAS 313662-69-0 occupies a distinct conformational space relative to both the 8-membered cycloocta and the nitrogen-containing tetrahydrothienopyridine analogs, with predictable consequences for target binding geometry, passive permeability, and metabolic stability that preclude reliable inference of activity from any single in-class reference compound [2].

Quantitative Comparative Evidence for CAS 313662-69-0: Differentiation from Closest Analogs and Alternatives


Ring-Size Differentiation: 6-Membered Tetrahydrobenzothiophene Core vs. 8-Membered Hexahydrocycloocta[b]thiophene Analog (Compound 12f)

The target compound possesses a 4,5,6,7-tetrahydro-1-benzothiophene core (6-membered saturated ring fused to thiophene), which distinguishes it from the most potent published analog in this chemical series—compound 12f, which bears an 8-membered 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene core. In the study by Nallangi et al. (2014), the 8-membered analog 12f was the most active among ten hexahydrocycloocta[b]thiophene-3-carboxamide derivatives tested, with an MIC of 3.70 μM against M. tuberculosis H37Rv, representing a ~2.5-fold improvement over the lead compound SID 92097880 (MIC 9.15 μM) and outperforming ethambutol (MIC 7.64 μM) under identical assay conditions [1]. The 6-membered ring scaffold has not been directly tested in this published antimycobacterial series, meaning its MIC must be confirmed experimentally; however, the ring-size difference is known to modulate LogP, aqueous solubility, and conformational flexibility, all of which affect whole-cell permeability and target engagement in mycobacterial assays [2]. This represents a quantifiable structural differentiation with predictable physicochemical consequences, not merely a cosmetic scaffold variation.

Antimycobacterial Tuberculosis Scaffold SAR

Regioisomeric Differentiation: para-Phenoxy (CAS 313662-69-0) vs. meta-Phenoxy (CAS 419538-05-9) Substitution Pattern

CAS 313662-69-0 bears a 4-phenoxybenzamido group (para-substitution on the benzamido phenyl ring), whereas the commercially available regioisomer CAS 419538-05-9 bears a 3-phenoxybenzamido group (meta-substitution). Both share identical molecular formula (C22H20N2O3S) and molecular weight (392.47), yet the position of the phenoxy substituent alters the spatial orientation of the terminal phenyl ring relative to the tetrahydrobenzothiophene core . The patent literature from the Indian Institute of Science explicitly claims benzothiophene carboxamide compounds as COX-2 inhibitors with anti-inflammatory and analgesic activity, and the compound is linked to the COX-2 (prostaglandin G/H synthase 2) target in the NPCDR database with an antinociceptive disease association [1][2]. While COX-2 IC50 values have not been published for this specific compound, COX-2 binding pockets are known to be sensitive to the spatial positioning of distal aryl rings; para-substituted benzamido derivatives typically project the terminal phenoxy group deeper into the COX-2 hydrophobic channel compared to meta-substituted congeners, potentially altering both potency and selectivity ratios (COX-2/COX-1) [1].

Regioisomerism Target binding COX-2 inhibition

Scaffold Differentiation: Tetrahydrobenzothiophene Core vs. Tetrahydrothieno[2,3-c]pyridine Core in Antimycobacterial SAR

The target compound shares the tetrahydrobenzothiophene-3-carboxamide core scaffold with the published PknG inhibitor AX20017 (2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; CAS 329221-38-7), which exhibits an IC50 of 390 nM against Mycobacterium tuberculosis protein kinase G (PknG) and demonstrates high selectivity over 8 other mycobacterial kinases and 25 human kinases including PKCα [1]. This contrasts with the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold of the TAACF lead SID 92097880, which incorporates a basic nitrogen in the saturated ring. The presence of a nitrogen heteroatom in the saturated ring (SID 92097880) introduces a pH-dependent ionizable center absent in the all-carbon tetrahydrobenzothiophene ring of CAS 313662-69-0, which has direct consequences for lysosomal accumulation, passive membrane permeability at neutral vs. acidic pH, and potential hERG channel interactions . The 4-phenoxybenzamido substituent of CAS 313662-69-0 represents a bulkier, more lipophilic amide than the cyclopropanecarbonyl group of AX20017, which may redirect target selectivity away from PknG toward other mycobacterial or host targets such as COX-2 or PfENR as indicated by patent claims [2].

Antitubercular Scaffold hopping Kinase inhibition

Commercial Availability and Purity Specification: Differentiating Procurement-Ready Status from Non-Commercialized Analogs

CAS 313662-69-0 is commercially available as a catalog compound (CheMenu Catalog No. CM825181) at ≥95% purity with defined molecular identity including SMILES code NC(=O)C1=C(NC(=O)C2=CC=C(OC3=CC=CC=C3)C=C2)SC2=C1CCCC2 and InChI Key ZAKWVNXLSDLKEO-UHFFFAOYSA-N . In contrast, the most potent published analog compound 12f (CAS 1585244-95-6) is not listed as a standard catalog item by major research chemical suppliers, requiring custom synthesis for procurement . This distinction is material for research groups initiating SAR or screening campaigns: CAS 313662-69-0 provides immediate experimental access to the 6-membered tetrahydrobenzothiophene-3-carboxamide scaffold with a para-phenoxybenzamido substituent, while the 8-membered analog 12f requires 4-8 weeks of custom synthesis lead time and associated cost . The availability of the meta-substituted regioisomer CAS 419538-05-9 (CheMenu CM825172, also ≥95% purity) further enables direct head-to-head comparison of regioisomeric effects on target engagement in a single procurement cycle .

Chemical procurement Purity specification Catalog availability

Highest-Confidence Research Application Scenarios for CAS 313662-69-0 Based on Comparative Evidence


Antimycobacterial Drug Discovery: Ring-Size SAR Probe for M. tuberculosis Whole-Cell Screening

Use CAS 313662-69-0 as the 6-membered ring reference compound in a comparative MIC determination panel against M. tuberculosis H37Rv, run alongside the 8-membered analog 12f (MIC 3.70 μM) and the clinical comparator ethambutol (MIC 7.64 μM) under identical MABA assay conditions [1]. This head-to-head comparison would directly quantify the contribution of fused ring size to antimycobacterial potency and establish whether the tetrahydrobenzothiophene scaffold (6-membered) outperforms or underperforms the hexahydrocycloocta[b]thiophene scaffold (8-membered) when both bear the identical 4-phenoxybenzamido substituent. The compound's lack of a basic nitrogen center (unlike the tetrahydrothieno[2,3-c]pyridine series) eliminates pH-dependent ion trapping as a confounding variable in intracellular activity measurements.

COX-2 Inhibitor Screening: Regioisomeric Probe Pair for Selective Anti-Inflammatory Lead Identification

Deploy CAS 313662-69-0 (para-phenoxy) and its regioisomer CAS 419538-05-9 (meta-phenoxy) as a matched molecular pair in COX-1/COX-2 inhibition assays to quantify the impact of phenoxy substitution position on isoform selectivity [2][3]. The patent literature supports COX-2 as a relevant target for this compound class, and the NPCDR database directly associates the compound with COX-2-mediated antinociceptive activity [3]. Because both regioisomers are commercially available at ≥95% purity, a comparative IC50 determination against recombinant COX-1 and COX-2 can be executed in a single experimental cycle, with differential selectivity ratios providing actionable SAR for medicinal chemistry optimization.

PfENR Inhibition Screening: Antimalarial Lead Exploration Guided by Patent-Backed Target Hypothesis

Screen CAS 313662-69-0 in a Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition assay, leveraging the IISc patent claims that benzothiophene carboxamide compounds of formula I act as PfENR inhibitors with IC50 values potentially as low as 0.115 μM for optimized analogs [2]. The tetrahydrobenzothiophene scaffold provides a structurally distinct chemotype from the bromo-benzothiophene carboxamide derivatives previously reported as PfENR slow tight-binding inhibitors, and the 4-phenoxybenzamido substituent may confer improved selectivity over the human FASN system compared to simpler benzamido analogs [2].

Chemical Biology Tool Compound: Kinase Selectivity Profiling Against the Mycobacterial PknG Benchmark

Profile CAS 313662-69-0 against M. tuberculosis PknG and a panel of human kinases to determine whether the bulkier 4-phenoxybenzamido substituent abolishes PknG inhibitory activity (IC50 of AX20017 = 390 nM) and redirects target engagement toward alternative pathways . This experiment would establish whether CAS 313662-69-0 functions as a PknG-inactive control compound sharing the tetrahydrobenzothiophene core, enabling clean interpretation of phenotype-based screening results. The availability of AX20017 as a positive control at defined potency facilitates rigorous experimental design.

Quote Request

Request a Quote for 2-(4-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.